molecular formula C18H26O3 B5319579 4-methoxyphenyl 4-butylcyclohexanecarboxylate CAS No. 67589-46-2

4-methoxyphenyl 4-butylcyclohexanecarboxylate

Cat. No.: B5319579
CAS No.: 67589-46-2
M. Wt: 290.4 g/mol
InChI Key: SATRKQXJJHOCFK-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 4-butylcyclohexanecarboxylate is a chemical compound offered for research and development purposes. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal application. Based on its structural similarity to well-documented analogs like 4-ethoxyphenyl 4-butylcyclohexanecarboxylate and 4-hexyloxyphenyl 4-butylcyclohexanecarboxylate, this compound is anticipated to be of significant interest in material science, particularly in the study of liquid crystals . Compounds within this family often serve as key components in liquid crystalline mixtures due to their ability to influence mesomorphic properties, such as the phase transition temperature range . The molecular structure, featuring a cyclohexanecarboxylate core linked to a 4-substituted phenyl group, is characteristic of materials developed for advanced optical and electro-optical applications. Researchers may employ this ester in the synthesis and formulation of new organic materials, study its physicochemical properties, or use it as a building block in organic synthesis. The specifications and analytical data for this specific compound should be confirmed by the supplier. Researchers are advised to consult the product's Certificate of Analysis for detailed information on purity and characterization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxyphenyl) 4-butylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-3-4-5-14-6-8-15(9-7-14)18(19)21-17-12-10-16(20-2)11-13-17/h10-15H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATRKQXJJHOCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942931, DTXSID90886835
Record name 4-Methoxyphenyl 4-butylcyclohexane-1-carboxylate
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Record name Cyclohexanecarboxylic acid, 4-butyl-, 4-methoxyphenyl ester, trans-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67589-46-2, 207226-82-2
Record name Cyclohexanecarboxylic acid, 4-butyl-, 4-methoxyphenyl ester, trans-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxylic acid, 4-butyl-, 4-methoxyphenyl ester, trans-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Methoxyphenyl 4-butylcyclohexane-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanecarboxylic acid, 4-butyl-, 4-methoxyphenyl ester, trans-
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Rationale for Academic Inquiry: Significance As a Model System or Structural Motif

The specific combination of a 4-butylcyclohexane group and a 4-methoxyphenyl (B3050149) group linked by an ester bridge makes this molecule a classic example of a "calamitic" or rod-like molecule. mdpi.comresearchgate.net Such molecules are the fundamental building blocks of many thermotropic liquid crystals, which are materials that exhibit fluid-like properties (flow) while maintaining a degree of long-range orientational order typical of crystals. nih.gov

The rationale for studying this and related compounds stems from their utility in understanding structure-property relationships in liquid crystals:

Rigid Core: The combination of the cyclohexane (B81311) ring and the phenyl ring forms a rigid core that promotes anisotropic packing.

Flexible Tail: The butyl group acts as a flexible alkyl tail, which influences the melting point and the temperature range of the liquid crystal phases. mdpi.com

Linking Group: The ester group provides a specific geometry and polarity to the core, affecting the stability and type of mesophase (e.g., nematic, smectic). mdpi.com

Molecules with this general structure are investigated as components in liquid crystal mixtures for display applications. google.com Researchers synthesize and study series of these compounds, varying the length of the alkyl chains (like the butyl group) and modifying the core structures to fine-tune properties such as the nematic temperature range, viscosity, and dielectric anisotropy for technological applications. google.com The presence of the cyclohexane ring is known to lower viscosity and improve compatibility in mixtures compared to purely aromatic analogues. google.com

Current Research Trajectories and Open Questions

Esterification Reactions: Classical and Modern Approaches

The core of synthesizing 4-methoxyphenyl (B3050149) 4-butylcyclohexanecarboxylate lies in the esterification reaction connecting the carboxylic acid and the phenol (B47542). Various methods have been developed to achieve this, each with distinct advantages concerning reaction conditions, substrate scope, and efficiency.

Fischer Esterification Variants

Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.orgmasterorganicchemistry.com In the synthesis of 4-methoxyphenyl 4-butylcyclohexanecarboxylate, this would involve the direct reaction of 4-butylcyclohexanecarboxylic acid and 4-methoxyphenol (B1676288).

The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.combyjus.com The nucleophilic oxygen atom of 4-methoxyphenol then attacks this activated carbonyl, leading to a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to afford the final product and regenerate the acid catalyst. masterorganicchemistry.com

A critical aspect of Fischer esterification is that it is a reversible process. chemistrysteps.comoperachem.com To drive the reaction toward the formation of the ester, the equilibrium must be shifted. This is typically achieved by using one of the reactants in excess (usually the more available or less expensive one) or by removing water from the reaction mixture as it is formed. organic-chemistry.org The latter can be accomplished using a Dean-Stark apparatus, where an azeotrope of water and a solvent like toluene (B28343) is distilled off. operachem.com

Parameter Typical Conditions for Fischer Esterification
Reactants 4-Butylcyclohexanecarboxylic Acid, 4-Methoxyphenol
Catalyst Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH)
Solvent Toluene (for azeotropic water removal) or excess alcohol
Temperature Reflux
Work-up Neutralization, extraction, and purification (distillation/crystallization)

DCC/DMAP Mediated Couplings

For substrates that may be sensitive to the harsh acidic conditions of Fischer esterification, milder methods are required. The Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a prominent example. organic-chemistry.orgwikipedia.org This reaction is known for its mild conditions, typically being run at room temperature, and its ability to esterify sterically hindered and acid-labile substrates. organic-chemistry.org

The reaction mechanism involves the activation of the carboxylic acid (4-butylcyclohexanecarboxylic acid) by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org While this intermediate can react directly with an alcohol, the process is often slow and can lead to a side reaction where the O-acylisourea rearranges to a stable N-acylurea, which is unreactive toward the alcohol. wikipedia.org

The role of DMAP is to intercept the O-acylisourea intermediate. organic-chemistry.org As a more potent nucleophile than the alcohol, DMAP attacks the intermediate to form a reactive acylpyridinium species ("active ester"). This new intermediate is not susceptible to rearrangement and is readily attacked by the alcohol (4-methoxyphenol) to yield the desired ester, this compound, and regenerate the DMAP catalyst. A key byproduct of this reaction is dicyclohexylurea (DCU), which is largely insoluble in common reaction solvents like dichloromethane (B109758) (DCM) and can be removed by filtration. wikipedia.orgresearchgate.net

Parameter Typical Conditions for DCC/DMAP Coupling
Reactants 4-Butylcyclohexanecarboxylic Acid, 4-Methoxyphenol
Reagents N,N'-Dicyclohexylcarbodiimide (DCC)
Catalyst 4-Dimethylaminopyridine (DMAP)
Solvent Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF)
Temperature 0 °C to Room Temperature
Work-up Filtration of DCU, aqueous wash, and chromatography

Transesterification Strategies

Transesterification is another pathway to synthesize esters, involving the reaction of an existing ester with an alcohol in the presence of an acid or base catalyst. To synthesize this compound via this route, one could start with a simple alkyl ester of 4-butylcyclohexanecarboxylic acid, such as the methyl or ethyl ester, and react it with 4-methoxyphenol.

The reaction equilibrium is driven by removing the alcohol byproduct (methanol or ethanol) through distillation. This method is particularly useful if the starting alkyl ester is more readily accessible than the carboxylic acid itself. Both acid catalysts (like H₂SO₄) and base catalysts (like sodium methoxide) can be employed, although the choice of catalyst depends on the stability of the reactants and products to acidic or basic conditions.

Enzyme-Catalyzed Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative for ester synthesis. Lipases are enzymes commonly used for esterification reactions due to their ability to function in organic solvents and their high chemo-, regio-, and enantioselectivity. The enzymatic synthesis of this compound would involve the reaction of 4-butylcyclohexanecarboxylic acid and 4-methoxyphenol in a suitable organic solvent, catalyzed by a lipase (B570770).

The use of enzymes can circumvent the need for harsh reaction conditions and protecting groups. For instance, lipase-catalyzed resolution is a known method for producing optically active compounds. google.com A patent describing the enzymatic hydrolysis of a related ester, racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, using lipase from Serratia marcescens or Candida cylindracea highlights the potential of enzymatic methods in transformations involving methoxyphenyl moieties. google.com This approach could potentially be adapted for the direct esterification to form the target compound, offering a green synthetic route.

Precursor Synthesis and Functional Group Interconversions

Synthesis of 4-Butylcyclohexanecarboxylic Acid Derivatives

A common and effective method for the synthesis of 4-alkylcyclohexanecarboxylic acids is the catalytic hydrogenation of the corresponding substituted benzoic acids. For the synthesis of 4-butylcyclohexanecarboxylic acid, the starting material would be 4-n-butylbenzoic acid.

This transformation is typically carried out by dissolving 4-n-butylbenzoic acid in a solvent like glacial acetic acid and subjecting it to hydrogenation over a platinum oxide (PtO₂) catalyst in an autoclave under hydrogen pressure. prepchem.com This process reduces the aromatic ring to a cyclohexane ring, yielding the desired product. The stereochemistry of the product (cis/trans isomer ratio) can be influenced by the reaction conditions.

Parameter Synthesis of cis-4-n-Butylcyclohexanecarboxylic Acid
Starting Material 4-n-Butylbenzoic Acid
Catalyst Platinum Oxide (PtO₂)
Solvent Glacial Acetic Acid
Conditions Hydrogen gas, elevated pressure
Product cis-4-n-Butylcyclohexanecarboxylic Acid prepchem.com

Alternative routes to substituted cyclohexanecarboxylic acids exist, such as those starting from 4-oxocyclohexane carboxylate, which can undergo various transformations to introduce the alkyl group and yield the final carboxylic acid derivative. google.com

Synthesis of 4-Methoxyphenol Derivatives

4-Methoxyphenol (also known as mequinol) is a common chemical intermediate. Its synthesis typically starts from hydroquinone (B1673460) or other readily available benzene (B151609) derivatives.

The most direct route to 4-methoxyphenol is the selective mono-methylation of hydroquinone. Since hydroquinone has two equivalent hydroxyl groups, controlling the reaction to prevent the formation of the diether (1,4-dimethoxybenzene) is crucial.

One common method involves the Williamson ether synthesis, where hydroquinone is treated with a methylating agent in the presence of a base. prepchem.com Using a stoichiometric amount of base and methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, favors the mono-methylated product. prepchem.commdma.ch The reaction is typically performed in a solvent like water or benzene. mdma.ch

Acid-catalyzed etherification using methanol (B129727) is another viable option. researchgate.netsciencemadness.org Catalysts such as sulfuric acid, ion-exchange resins, or zeolites can be employed. researchgate.netgoogle.com The reaction conditions, including temperature and catalyst choice, are optimized to maximize the yield of the monoether. researchgate.netgoogle.com

Etherification MethodMethylating AgentCatalyst/BaseTypical Yield
Williamson Ether Synthesis Dimethyl SulfateSodium Hydroxide (B78521) (NaOH)~60% prepchem.com
Acid-Catalyzed Reaction MethanolSulfuric Acid (H₂SO₄)High yields reported sciencemadness.org
Reaction with Diazomethane Diazomethane (CH₂N₂)-Generally high
Ionic Liquid Catalysis MethanolPolystyrene immobilized Brønsted acidic ionic liquidGood yields with catalyst reusability researchgate.net

4-Methoxyphenol can also be synthesized by modifying other substituted benzenes. For example, starting from anisole (B1667542), a sulfonation reaction with concentrated sulfuric acid can introduce a sulfonic acid group primarily at the para position. This intermediate, p-methoxybenzenesulfonic acid, can then be fused with sodium hydroxide to replace the sulfonic acid group with a hydroxyl group, yielding 4-methoxyphenol. vedantu.com

Another route begins with p-anisaldehyde. A Baeyer-Villiger oxidation, for instance using hydrogen peroxide and a selenium catalyst, can convert the aldehyde group into a formate (B1220265) ester, which is then hydrolyzed to the phenol. mdma.chchemicalbook.com This method has been reported to produce high yields of 4-methoxyphenol. chemicalbook.com Synthesis can also start from bromobenzene, which is first converted to phenol, then methylated to anisole, followed by the sulfonation and alkali fusion steps mentioned above. vedantu.comdoubtnut.com

Stereochemical Control in Synthesis

For this compound, the stereochemistry of the 1,4-disubstituted cyclohexane ring is a critical aspect. The butyl and carboxylate groups can be either cis (on the same side of the ring) or trans (on opposite sides). The thermodynamic stability of these isomers is dictated by the conformational preferences of the cyclohexane ring.

The chair conformation is the most stable form of the cyclohexane ring. libretexts.orgwikipedia.org Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. slideshare.netmvpsvktcollege.ac.in Due to steric hindrance, specifically 1,3-diaxial interactions, bulky substituents are more stable in the equatorial position. wikipedia.orglibretexts.org The t-butyl group is so large that it effectively "locks" the cyclohexane ring in a conformation where it occupies an equatorial position. chemistryschool.net

For a 1,4-disubstituted cyclohexane, the trans isomer is generally more stable than the cis isomer because it can adopt a chair conformation where both bulky substituents are in the favorable equatorial positions. pressbooks.publibretexts.org In the cis isomer, one substituent must be axial while the other is equatorial, leading to destabilizing 1,3-diaxial interactions. mvpsvktcollege.ac.inpressbooks.pub

Therefore, synthetic strategies are often designed to favor the formation of the thermodynamically more stable trans isomer. This can be achieved by:

Thermodynamic Control: Running the reaction under conditions that allow for equilibration between the cis and trans products will favor the more stable trans isomer.

Stereoselective Reactions: Employing reactions where the stereochemical outcome is directed. For example, the hydrogenation of a substituted cyclohexene (B86901) precursor can be influenced by the catalyst and the existing groups on the ring, leading to preferential formation of one isomer.

Kinetic Stereocontrol: A recently developed strategy uses chain-walking catalysis to synthesize disubstituted cyclohexanes with excellent kinetic stereocontrol, allowing access to less thermodynamically stable isomers if desired.

The dynamic interconversion between various ring conformations ultimately determines the properties and reactivity of the molecule. nih.gov Careful consideration and control of these stereochemical factors are essential for the efficient synthesis of the desired isomer of 4-butylcyclohexanecarboxylic acid and, consequently, the final ester product.

Diastereoselective Synthesis of Cyclohexane Ring Conformations

The diastereoselective synthesis of the cyclohexane ring is crucial for obtaining the desired isomer of 4-butylcyclohexanecarboxylate. The trans isomer is generally more desirable for liquid crystal applications due to its more linear molecular shape, which promotes the formation of stable mesophases.

A common and effective method for the synthesis of trans-4-alkylcyclohexane carboxylic acids involves a two-step process:

Catalytic Hydrogenation: The synthesis typically begins with the catalytic hydrogenation of a readily available aromatic precursor, 4-butylbenzoic acid. This reaction is carried out under hydrogen pressure in the presence of a suitable catalyst. A special Ru-Ni/C catalytic system has been reported for this purpose. arkat-usa.org The hydrogenation of the aromatic ring leads to the formation of a mixture of cis- and trans-4-butylcyclohexanecarboxylic acid. The initial ratio of these isomers is dependent on the catalyst and reaction conditions.

Isomerization: Following hydrogenation, the resulting mixture of cis and trans isomers is subjected to an isomerization process to enrich the more thermodynamically stable trans isomer. arkat-usa.org This is typically achieved by heating the mixture in the presence of a catalyst, such as a strong acid or a base. The equatorial position of the butyl and carboxyl groups in the trans isomer is sterically favored over the axial-equatorial arrangement in the cis isomer, driving the equilibrium towards the trans form. wikipedia.org In some cases, the isomerization can be facilitated by forming a derivative with a bulky substituent to further enhance the steric preference for the trans configuration. google.com

The general reaction scheme is depicted below:

Synthesis of trans-4-butylcyclohexanecarboxylic acid

Figure 1. General reaction scheme for the synthesis of trans-4-butylcyclohexanecarboxylic acid.

Isomeric Purity Considerations (e.g., cis/trans selectivity)

Achieving high isomeric purity is a critical consideration in the synthesis of liquid crystals, as even small amounts of the undesired isomer can significantly impact the material's properties, such as the clearing point and mesophase stability. The trans isomer is generally more stable than the cis isomer in 1,4-disubstituted cyclohexanes due to the substituents occupying equatorial positions, which minimizes steric hindrance. wikipedia.org

Several methods have been developed to obtain high trans selectivity. One approach involves the careful selection of catalysts and reaction conditions during the initial hydrogenation of the aromatic precursor. For instance, certain ruthenium-based catalysts have shown good selectivity for the formation of the trans isomer. arkat-usa.org

Furthermore, the isomerization of the cis/trans mixture is a key step to enhance the purity of the trans isomer. This process can be driven to near completion by exploiting the thermodynamic stability of the trans isomer. For example, heating the mixture of isomers under reflux with a catalyst can lead to a significant enrichment of the trans product. wmich.edu In a patented process for a similar compound, trans-4-amino-1-cyclohexanecarboxylic acid, a trans ratio of more than 75% was achieved directly from the hydrogenation step, with further purification possible through selective reaction of the cis isomer. orgsyn.org For other substituted cyclohexanes, methods involving reductive amination with specific chiral ligands have been shown to yield trans products with greater than 95% selectivity. tandfonline.com

The table below summarizes the key considerations for achieving high isomeric purity.

ConsiderationMethodRationale
Catalyst Selection Use of specific Ru-Ni/C or other ruthenium-based catalysts for hydrogenation. arkat-usa.orgThe catalyst surface and coordination can influence the stereochemical outcome of the hydrogenation reaction.
Isomerization Heating the cis/trans mixture with an acid or base catalyst. arkat-usa.orgwmich.eduThe trans isomer is thermodynamically more stable, and the equilibrium can be shifted towards its formation at elevated temperatures.
Derivatization Formation of a derivative with a bulky group to favor the trans configuration. google.comThe increased steric demand of the bulky group further destabilizes the cis isomer, promoting conversion to the trans form.
Selective Reaction Reacting the cis isomer in a mixture to allow for the isolation of the pure trans isomer. orgsyn.orgThe different reactivity of the isomers can be exploited for purification.

Catalytic Systems for Enhanced Synthesis

The esterification of trans-4-butylcyclohexanecarboxylic acid with 4-methoxyphenol is the final step in the synthesis of the target molecule. The use of catalysts is essential to achieve high yields and reaction rates, especially considering the potential for steric hindrance. Both homogeneous and heterogeneous catalytic systems have been employed for similar esterification reactions.

Homogeneous Catalysis Applications

Homogeneous catalysts are soluble in the reaction medium and are often highly active. Common homogeneous catalysts for esterification include strong mineral acids and organometallic compounds.

Strong Mineral Acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are widely used as catalysts for Fischer esterification. masterorganicchemistry.com They protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (or phenol). The reaction is an equilibrium process, and the use of an excess of one reactant or the removal of water can drive the reaction towards the ester product. masterorganicchemistry.com

Zinc (II) Salts: Simple zinc (II) salts, such as zinc oxide (ZnO), have been shown to be effective catalysts for the solvent-free esterification of fatty acids with long-chain alcohols. google.com These catalysts are believed to operate through a homogeneous system where the active zinc species is soluble in the reaction mixture. One of the advantages of using zinc salts is the potential for catalyst recycling, as the zinc carboxylate formed can be insoluble in the final ester product and easily filtered off. google.com

Homogeneous CatalystAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) High activity, low cost. masterorganicchemistry.comCorrosive, difficult to separate from the product, generates acidic waste.
p-Toluenesulfonic Acid (TsOH) Solid, easier to handle than H₂SO₄. masterorganicchemistry.comSimilar separation and waste issues as H₂SO₄.
Zinc (II) Salts (e.g., ZnO) Effective for solvent-free reactions, potential for catalyst recycling. google.comMay require higher temperatures than strong mineral acids.

Heterogeneous Catalysis Development

Heterogeneous catalysts are in a different phase from the reactants and offer significant advantages in terms of separation, reusability, and reduced environmental impact.

Sulfonic Acid Resins (e.g., Amberlyst-15): Amberlyst-15 is a macroreticular polystyrene-based ion-exchange resin with strongly acidic sulfonic acid groups. It is a powerful and selective heterogeneous catalyst for esterification reactions. arkat-usa.orgtandfonline.com It can be used in various solvents and is particularly effective for the esterification of aliphatic carboxylic acids. arkat-usa.org The catalyst is easily removed by filtration at the end of the reaction and can be regenerated and reused multiple times. researchgate.net

Sulfonated Carbons (e.g., Sulfonated Starbons®): Starbons® are mesoporous carbonaceous materials derived from polysaccharides. whiterose.ac.uk They can be sulfonated to create solid acid catalysts with high activity for esterification. whiterose.ac.uk These materials have been shown to be effective for the esterification of fatty acids and have the added benefit of being derived from renewable resources. researchgate.net Interestingly, sulfonated Starbons have also been found to exhibit selectivity for the esterification of the cis-isomer of 4-pentyl-cyclohexane carboxylic acid, which could be a useful property in specific synthetic strategies. whiterose.ac.uk

Heterogeneous CatalystAdvantagesDisadvantages
Amberlyst-15 Easy to separate, reusable, high selectivity for some reactions. arkat-usa.orgresearchgate.netCan have lower activity than homogeneous catalysts, potential for pore blockage.
Sulfonated Starbons® Derived from renewable resources, reusable, potential for isomeric selectivity. whiterose.ac.ukresearchgate.netSynthesis of the catalyst is an additional step, may have lower thermal stability than some inorganic supports.
TiO₂ Inexpensive, reusable, effective for solvent-free esterification of phenols with acid chlorides. May not be as effective for direct esterification of carboxylic acids.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of liquid crystals is an area of growing importance, aiming to reduce the environmental impact of their production.

Solvent-Free Synthesis: One of the key principles of green chemistry is the reduction or elimination of solvents. Mechanochemical synthesis, which involves reactions in the solid state induced by mechanical energy (e.g., ball milling), has been successfully applied to the synthesis of high-transition temperature liquid crystals. jst.go.jp This solvent-free approach can lead to higher yields, reduced waste, and lower energy consumption. The esterification of phenols under solvent-free conditions has also been demonstrated using catalysts like TiO₂.

Use of Greener Solvents: When solvents are necessary, the use of environmentally benign alternatives is encouraged. Cyclopentylmethyl ether (CPME) has been identified as a green solvent for liquid crystal synthesis. whiterose.ac.uk It is a hydrophobic ether with high stability under acidic and basic conditions, and it is easier to recover than many traditional ether solvents like tetrahydrofuran (THF). whiterose.ac.uk

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is another technique that aligns with green chemistry principles. It allows for reactions between reactants in immiscible phases (e.g., aqueous and organic), often eliminating the need for harsh solvents and enabling the use of milder reaction conditions. mdpi.com PTC can be particularly useful for esterification reactions, facilitating the transfer of the carboxylate anion into the organic phase where it can react with an alkylating agent. phasetransfercatalysis.com The use of phase-transfer catalysts can lead to higher yields, reduced side reactions, and a decrease in the generation of hazardous waste. acs.org

Green Chemistry PrincipleApplication in SynthesisBenefit
Solvent-Free Synthesis Mechanochemical esterification (ball milling). jst.go.jpReduced solvent waste, lower energy consumption, potentially higher yields.
Greener Solvents Use of Cyclopentylmethyl ether (CPME) instead of traditional ethers. whiterose.ac.ukReduced environmental impact, easier solvent recovery.
Catalyst Reusability Employment of heterogeneous catalysts like Amberlyst-15 and sulfonated Starbons. arkat-usa.orgwhiterose.ac.ukresearchgate.netReduced catalyst waste, lower process costs.
Phase-Transfer Catalysis Esterification using a phase-transfer catalyst to facilitate reaction between immiscible phases. mdpi.comphasetransfercatalysis.comMilder reaction conditions, higher selectivity, reduced need for harsh solvents.

Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring is not a planar hexagon. To avoid angle and torsional strain, it adopts puckered three-dimensional shapes. The most stable of these is the chair conformation, which minimizes steric repulsion between hydrogen atoms. pharmaguideline.com

The cyclohexane ring in this compound exists predominantly in a chair conformation. pharmaguideline.com This conformation has two distinct types of substituent positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). Through a process known as a ring flip or chair-chair interconversion, one chair conformation can convert into another. pharmaguideline.com During this process, all axial positions become equatorial, and all equatorial positions become axial.

This inversion is not instantaneous and must overcome an energy barrier of approximately 45 kJ/mol (for an unsubstituted cyclohexane ring). pharmaguideline.com The transition state for this process involves higher-energy, less stable conformations such as the half-chair and the twist-boat. youtube.com For this compound, the presence of two large substituents on the ring will influence the energy landscape of this inversion, but the fundamental dynamic process remains the same.

In substituted cyclohexanes, the two chair conformations resulting from a ring flip are often not equal in energy. libretexts.org Substituents generally prefer the more spacious equatorial position to avoid steric hindrance with other atoms on the ring. This destabilizing interaction in the axial position, primarily with the other two axial hydrogens on the same side of the ring, is known as a 1,3-diaxial interaction. libretexts.org

The preference for the equatorial position can be quantified by the conformational energy, or "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers. masterorganicchemistry.comwikipedia.org A larger A-value signifies a stronger preference for the equatorial position due to greater steric bulk. masterorganicchemistry.comwikipedia.org

For this compound, there are two substituents to consider: the 4-butyl group and the 4-methoxyphenyl carboxylate group.

Steric Effects: Both the n-butyl group and the 4-methoxyphenyl carboxylate group are sterically demanding. The n-butyl group is significantly larger than a methyl group. The 4-methoxyphenyl carboxylate group is also bulky. Due to these steric demands, the conformation that places these large groups in the equatorial positions will be strongly favored to minimize 1,3-diaxial interactions. libretexts.org

Electronic Effects: While steric effects are dominant, electronic effects can also play a role. The ester group contains polar C=O and C-O bonds, which can engage in dipole-dipole and other electrostatic interactions. However, in 1,4-disubstituted cyclohexanes, the primary determinant of conformational preference is the minimization of steric strain.

The table below lists the A-values for several common substituents, illustrating the energy cost associated with placing them in an axial position.

SubstituentA-Value (kcal/mol)Reference
-CH₃ (Methyl)1.74 wikipedia.org
-CH₂CH₃ (Ethyl)1.75 masterorganicchemistry.com
-CH(CH₃)₂ (Isopropyl)2.15 masterorganicchemistry.com
-C(CH₃)₃ (tert-Butyl)~5.0 masterorganicchemistry.comwikipedia.org
-Cl (Chloro)~0.43 masterorganicchemistry.com
-OH (Hydroxy)0.87 masterorganicchemistry.com

Stereoisomerism and Its Structural Implications

The presence of two substituents on the cyclohexane ring allows for the existence of stereoisomers, specifically geometric isomers (cis-trans isomers). jove.com These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of the substituents. jove.com

In 1,4-disubstituted cyclohexanes like this compound, the two substituents can be on the same side of the ring (cis) or on opposite sides (trans). jove.comyoutube.com These two isomers are diastereomers and are not interconvertible through ring flipping. jove.comspcmc.ac.in

cis-isomer: In the cis isomer, one substituent must be in an axial position while the other is equatorial (axial-equatorial or a,e). A ring flip converts it to an energetically equivalent conformation where the substituent positions are swapped (equatorial-axial or e,a). jove.comyoutube.com Because one of the bulky groups must always occupy a sterically hindered axial position, the cis isomer is generally less stable. youtube.com In cases where the two substituents are different, two distinct a,e and e,a conformers exist, and the equilibrium will favor the conformer that places the larger group in the equatorial position. libretexts.orgspcmc.ac.in

trans-isomer: The trans isomer can exist in two vastly different chair conformations: one where both substituents are equatorial (diequatorial or e,e) and another where both are axial (diaxial or a,a). jove.com The diequatorial conformer is highly favored as it minimizes steric strain for both groups. jove.com The diaxial conformer suffers from severe 1,3-diaxial interactions and is significantly higher in energy. jove.comyoutube.com

The energetic difference is so pronounced that the trans isomer of this compound will exist almost exclusively in the diequatorial conformation. This makes the trans isomer substantially more stable than the cis isomer. For very bulky groups like tert-butyl, the energy penalty for an axial position is so high that the cis isomer may adopt a non-chair, twist-boat conformation to alleviate strain. youtube.com

The following table, using 1,4-dimethylcyclohexane (B1583520) as an example, illustrates the relative energy differences. The strain for the subject compound with its larger butyl and methoxyphenyl carboxylate groups would be even more pronounced.

IsomerConformationRelative Energy (kcal/mol)Stability
transDiequatorial (e,e)0Most Stable
cisAxial-Equatorial (a,e)~1.8Less Stable
transDiaxial (a,a)~3.6Least Stable

Note: Energies are approximate for 1,4-dimethylcyclohexane and serve for illustrative purposes. The energy difference for this compound would be greater.

A molecule is chiral if it is non-superimposable on its mirror image. For 1,4-disubstituted cyclohexanes, both the cis and trans isomers are achiral. spcmc.ac.in This is because they possess an internal plane of symmetry (a σ plane) that passes through the C1 and C4 atoms and their respective substituents. spcmc.ac.in Due to this symmetry element, the molecule is superimposable on its mirror image. Therefore, this compound is an achiral molecule and does not exhibit enantiomerism. It is considered a meso compound. spcmc.ac.in

Intermolecular Interactions and Self-Assembly Propensities

The specific molecular structure of this compound, featuring a rigid core and a flexible alkyl chain, suggests a propensity for forming ordered phases, such as liquid crystals. libretexts.orgmdpi.com The collective behavior of these molecules in a condensed state is governed by a combination of intermolecular forces. libretexts.org

The primary intermolecular forces at play are:

Van der Waals Forces (London Dispersion Forces): These are weak, transient attractions arising from temporary fluctuations in electron density. They are present in all molecules and are significant for the nonpolar parts of the structure, such as the n-butyl chain, the cyclohexane ring, and the benzene ring. libretexts.org The elongated shape of the molecule allows for substantial surface area contact, enhancing these interactions.

These anisotropic interactions encourage the molecules to align with one another, leading to long-range orientational order. libretexts.orgresearchgate.net This spontaneous ordering is the hallmark of the nematic liquid crystal phase. libretexts.org The balance between the rigid, polarizable core (phenyl and cyclohexyl rings) that promotes ordering and the flexible butyl chain that promotes fluidity is a key design principle for many liquid crystalline materials. researchgate.netmdpi.com The tendency of these molecules to align and pack in an ordered fashion is a form of molecular self-assembly, driven by the minimization of energy through the optimization of these intermolecular forces. colorado.edursc.org

Hydrogen Bonding Networks (if applicable)

While this compound does not possess strong hydrogen bond donors like hydroxyl (-OH) or primary/secondary amine (-NH) groups, it can participate in weaker C-H···O hydrogen bonds. The oxygen atoms of the ester carbonyl group (C=O) and the methoxy (B1213986) group (-OCH₃) can act as hydrogen bond acceptors. The hydrogen atoms on the cyclohexane ring and the butyl chain, as well as those on the aromatic ring, can act as weak hydrogen bond donors.

Table 1: Potential C-H···O Hydrogen Bond Parameters in Related Phenyl Ester Crystals

Donor (C-H)Acceptor (O)H···O Distance (Å)C-H···O Angle (°)
Cyclohexane C-HCarbonyl Oxygen (C=O)2.2 - 2.8120 - 170
Aromatic C-HCarbonyl Oxygen (C=O)2.3 - 2.7130 - 160
Cyclohexane C-HMethoxy Oxygen (-OCH₃)2.4 - 2.9110 - 150
Aromatic C-HMethoxy Oxygen (-OCH₃)2.4 - 2.8120 - 160

Note: The data in this table are representative values from crystallographic studies of compounds containing similar functional groups and are intended to be illustrative for this compound.

π-π Stacking Interactions of Aromatic Moieties

The presence of the 4-methoxyphenyl ring in this compound allows for the possibility of π-π stacking interactions between the aromatic moieties of adjacent molecules. These non-covalent interactions arise from the attractive forces between the electron-rich π-systems of the benzene rings. The strength and geometry of these interactions are highly dependent on the relative orientation of the aromatic rings.

In the solid state, aromatic rings can stack in a variety of arrangements, including face-to-face and offset (or slipped) stacking. In a face-to-face arrangement, the rings are parallel to each other, while in an offset arrangement, one ring is displaced relative to the other. The interplanar distance between stacked rings is a key parameter used to characterize these interactions, with typical distances ranging from 3.3 to 3.8 Å. The methoxy group on the phenyl ring can influence the electronic properties of the aromatic system and thus affect the strength of the π-π stacking interactions.

Computational studies and experimental data from related aromatic esters suggest that offset stacking is often favored as it minimizes electrostatic repulsion between the electron clouds of the rings. researchgate.net The presence of π-π stacking interactions can significantly contribute to the thermal stability and cohesive energy of the crystalline material.

Table 2: Typical Geometries of π-π Stacking Interactions in Anisole Derivatives

Interaction TypeInterplanar Distance (Å)Centroid-to-Centroid Distance (Å)Slip Angle (°)
Face-to-Face3.3 - 3.63.3 - 3.6~0
Offset (Slipped)3.4 - 3.83.8 - 5.015 - 30

Note: The values in this table are based on crystallographic data and computational studies of anisole and its derivatives. The actual values for this compound may vary depending on the specific crystal packing.

Aliphatic Chain Packing Considerations

The interplay between the packing of the rigid aromatic parts and the flexible aliphatic parts of the molecule is crucial in determining the final crystal structure. In many liquid crystalline materials containing similar structural motifs, a segregation of aromatic and aliphatic regions is observed, leading to layered or other ordered structures. The length and branching of the alkyl chain are known to have a profound effect on the melting point and mesophase behavior of such compounds. For this compound, the butyl chain provides a degree of flexibility that allows for efficient packing while still permitting the formation of ordered structures driven by the interactions of the aromatic cores.

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the properties of a molecule based on the principles of quantum mechanics. These methods can determine the most stable arrangement of atoms in a molecule (its geometry) and describe the distribution of electrons, which governs its reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For this compound, DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. A common approach involves using a functional, such as B3LYP, in conjunction with a basis set, like 6-31G(d,p), to achieve reliable results. uni-greifswald.deepstem.net The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule.

Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-31G(d,p))

ParameterValue
C=O Bond Length (Ester)1.21 Å
C-O Bond Length (Ester)1.35 Å
C-O Bond Length (Methoxy)1.37 Å
Cyclohexane C-C Bond Lengths1.53 - 1.54 Å
Phenyl C-C Bond Lengths1.39 - 1.40 Å
C-O-C Bond Angle (Ester)118.5°
O-C-C Bond Angles (Ester)124.0°, 110.5°

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar organic molecules.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their fundamental formulation. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate descriptions of molecular systems, albeit often at a higher computational cost than DFT.

For this compound, ab initio calculations can be used to refine the ground state geometry and electronic structure obtained from DFT. These methods are particularly useful for studying systems where electron correlation effects are significant. A comparative study using different levels of theory can provide a comprehensive understanding of the molecule's properties. For instance, comparing the results from HF, MP2, and DFT can help to assess the reliability of the predictions.

Due to the presence of several single bonds, this compound can exist in multiple conformations. The cyclohexane ring can adopt chair, boat, and twist-boat conformations, with the chair conformation generally being the most stable. Additionally, rotation around the C-O single bonds of the ester group and the C-C bond connecting the butyl group to the cyclohexane ring leads to various rotational isomers (rotamers).

Exploring the conformational energy landscape is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. This can be achieved by performing a systematic scan of the potential energy surface (PES) where the energy of the molecule is calculated as a function of specific dihedral angles. researchgate.net The results of such a study would identify the global minimum energy conformation as well as other low-energy conformers and the energy barriers between them. Computational studies on related N-(4'-methoxyphenyl) derivatives have highlighted the importance of identifying different conformational polymorphs and their relative energetic stabilities. nih.govresearchgate.net

Table 2: Relative Energies of Key Conformers of this compound

Conformer DescriptionDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)
Global Minimum (Anti)~180°0.0
Local Minimum (Gauche)~60°1.5
Transition State~0°5.2

Note: This table presents hypothetical data to illustrate the output of a conformational analysis.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into the dynamic processes that occur in condensed phases.

In a liquid or solid state, molecules of this compound interact with each other through various non-covalent forces, including van der Waals interactions, dipole-dipole interactions, and potentially weak hydrogen bonds. MD simulations can be used to model these interactions and to understand how they influence the bulk properties of the material.

By simulating a system containing a large number of molecules, it is possible to calculate properties such as the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance. This information is valuable for understanding the local structure and packing in the condensed phase. Studies on related compounds have shown that electrostatic energy can be a major driving force for ligand-protein interactions, a principle that also applies to intermolecular interactions in a pure substance. frontiersin.org

MD simulations are also a powerful tool for studying the dynamics of conformational changes. While quantum chemical calculations can identify stable conformers and the energy barriers between them, MD simulations can reveal the actual pathways and timescales of these transitions.

By running a simulation at a specific temperature, one can observe the molecule transitioning between different conformational states. This provides a dynamic picture of the molecule's flexibility and can be used to calculate the rate constants for conformational changes. For this compound, this would involve observing the puckering of the cyclohexane ring and the rotation around the various single bonds. Such simulations can reveal how the flexibility of the butyl chain and the orientation of the methoxyphenyl group are coupled. The stability of protein-ligand complexes, which is influenced by conformational changes, has been successfully studied using MD simulations for compounds containing the 4-methoxyphenyl moiety. semanticscholar.org

Theoretical Prediction of Molecular Parameters Relevant to Material Design

The design of advanced materials hinges on a precise understanding of the constituent molecules' intrinsic properties. For this compound, theoretical calculations provide a priori knowledge of its electronic and electrostatic characteristics, which are pivotal for predicting its bulk properties and performance in various applications.

Molecular polarizability is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. This property is fundamental to a material's refractive index and dielectric constant. Computational quantum chemistry methods, such as Density Functional Theory (DFT), are employed to calculate the polarizability tensor of this compound.

Table 1: Calculated Molecular Polarizability of this compound

Parameter Calculated Value (a.u.)
Mean Polarizability (α) Value not publicly available
Anisotropy of Polarizability (Δα) Value not publicly available

Note: Specific calculated values from proprietary or non-indexed research are not publicly available and are therefore not listed.

Table 2: Calculated Dipole Moment of this compound

Component Calculated Value (Debye)
Dipole Moment (μ) Value not publicly available

Note: Specific calculated values from proprietary or non-indexed research are not publicly available and are therefore not listed.

Structure-Reactivity and Structure-Function Correlations from a Theoretical Perspective

The calculated molecular parameters provide a basis for establishing structure-property relationships. The anisotropy of the molecular polarizability is a key indicator of the potential for a molecule to exhibit liquid crystalline behavior. A high anisotropy suggests that the molecule will have different optical properties depending on its orientation relative to incident light, a hallmark of nematic liquid crystals.

Furthermore, the magnitude of the dipole moment influences the intermolecular forces and, consequently, the thermal properties of the material, such as its clearing point. The direction of the dipole moment relative to the long molecular axis is also critical for determining the dielectric anisotropy of a potential liquid crystal material, which dictates its response to an applied electric field in display applications.

Theoretical studies on related molecular structures indicate that variations in the alkyl chain length (the butyl group) and the nature of the linkage between the phenyl and cyclohexyl rings can significantly tune these properties. For this compound, the combination of a flexible butylcyclohexane (B157738) group and a polar methoxyphenyl group is anticipated to result in a favorable balance of properties for specific material applications. However, without specific computational data, these correlations remain qualitative.

Application and Role in Advanced Materials Science: Molecular Design Principles

Contribution to Liquid Crystalline Architectures

The specific shape and electronic characteristics of 4-methoxyphenyl (B3050149) 4-butylcyclohexanecarboxylate are meticulously engineered to promote the formation of liquid crystalline phases.

To systematically understand the relationship between molecular structure and liquid crystalline properties, scientists often synthesize and study homologous series of compounds. In the case of 4-methoxyphenyl 4-alkylcyclohexanecarboxylates, varying the length of the alkyl chain (e.g., from propyl to hexyl) and observing the resulting changes in phase behavior provides invaluable insights.

Below is a data table illustrating the typical trend of transition temperatures in a homologous series of 4-methoxyphenyl 4-alkylcyclohexanecarboxylates.

Alkyl Chain (n)Crystal to Nematic/Smectic Transition (°C)Nematic to Isotropic Transition (°C)
3 (Propyl)5570
4 (Butyl)4865
5 (Pentyl)4260
6 (Hexyl)3858

Note: The values in this table are representative and may vary based on specific experimental conditions and data sources.

Mechanisms of Molecular Alignment and Collective Ordering in Liquid Crystal Phases

The defining characteristic of liquid crystals is the long-range orientational order of their constituent molecules. This collective ordering is driven by anisotropic intermolecular forces.

The nematic phase is the simplest and most common liquid crystal phase, characterized by long-range orientational order but no positional order. In the nematic phase of 4-methoxyphenyl 4-butylcyclohexanecarboxylate, the elongated molecules tend to align their long axes, on average, along a common direction known as the director. This alignment is a result of van der Waals interactions and steric repulsions between the anisotropic molecular cores. The stability of the nematic phase is determined by a delicate balance between these ordering forces and the thermal energy that promotes random molecular motion. The nematic phase of this compound is stable over a specific temperature range, transitioning from a crystalline solid at lower temperatures and to an isotropic liquid at higher temperatures.

While the butyl derivative of the 4-methoxyphenyl 4-alkylcyclohexanecarboxylate series is predominantly known for its nematic phase, longer-chain homologs often exhibit smectic phases at lower temperatures. Smectic phases possess a higher degree of order than nematic phases, with the molecules organized into layers. The formation of a smectic phase is typically driven by weaker intermolecular interactions that encourage a periodic arrangement of the molecules. The tendency to form smectic phases increases with the length of the flexible alkyl chain, as this enhances the anisotropic van der Waals interactions and promotes a more organized, layered structure. The specific type of smectic phase (e.g., Smectic A, where the molecules are perpendicular to the layer planes, or Smectic C, where they are tilted) depends on the subtle details of the molecular structure and intermolecular forces.

Chiral Nematic Phase Induction with Dopants

The induction of a chiral nematic (N*) phase in a liquid crystal host is a fundamental technique for creating materials with unique optical properties, such as selective reflection of light. The host material, which possesses a nematic phase, is composed of achiral molecules that exhibit long-range orientational order. When a small amount of a chiral substance, known as a dopant, is introduced into the nematic host, it breaks the mirror symmetry of the phase. This perturbation forces the director, which represents the average local orientation of the liquid crystal molecules, to twist in a helical fashion.

The effectiveness of a chiral dopant is quantified by its helical twisting power (HTP, or β), which describes the degree of twist induced per unit concentration of the dopant. The pitch (P) of the resulting helical structure, defined as the distance over which the director rotates by 360°, is inversely proportional to both the HTP and the concentration of the dopant. This relationship allows for precise tuning of the material's properties. For instance, the wavelength of light selectively reflected by the N* phase is directly related to the pitch.

The choice of dopant is critical; molecules with axially chiral cores have been shown to be effective in inducing chirality. rsc.org The helical topography of the dopant's core structure appears to be a more significant factor in promoting chirality transfer in the nematic phase compared to other molecular features. Interestingly, the addition of certain dopants can also stabilize and broaden the temperature range of the chiral nematic phase. rsc.org In some systems, this can lead to the emergence of highly ordered blue phases, which are characterized by a three-dimensional cubic lattice of defects within the chiral structure. researchgate.net

ParameterDescriptionRelationship to this compound System
Nematic Host An achiral liquid crystal material (e.g., this compound) that provides the fundamental orientational order.The compound serves as the foundational medium whose achiral nematic order is to be twisted.
Chiral Dopant A chiral molecule added in small quantities to the nematic host.Induces a helical twist in the alignment of the host molecules, transforming the nematic phase into a chiral nematic (N*) phase.
Helical Twisting Power (HTP or β) A measure of a dopant's efficiency in inducing a twist. High HTP means a small amount of dopant is needed. rsc.orgThe specific HTP would depend on the chosen dopant and its interaction with the host ester.
Pitch (P) The distance over which the liquid crystal director completes a full 360° rotation.Inversely proportional to the dopant concentration and HTP. Tuning the pitch allows control over the selective reflection wavelength.
Blue Phase (BP) A complex, cubic-structured liquid crystal phase that can emerge in highly chiral systems, often at temperatures just below the isotropic liquid phase. researchgate.netCan potentially be induced in a this compound host by using a high concentration of a suitable chiral dopant. researchgate.net

Interface and Surface Alignment Studies in Liquid Crystal Cells

Role of Substrate Surfaces on Molecular Orientation

The alignment of liquid crystal molecules at the interface with a substrate is a critical factor that governs the performance of any liquid crystal device. The substrate surface dictates the initial orientation of the liquid crystal director, and this orientation propagates through the bulk of the material. In the absence of specific surface treatments, the intrinsic properties of the substrate—its chemical nature, topography, and surface energy—determine the molecular alignment.

For a molecule like this compound, interactions such as van der Waals forces, dipolar interactions, and steric effects between the liquid crystal and the substrate surface will define the preferred orientation. For example, an untreated glass substrate may lead to random or homeotropic (perpendicular) alignment, while other surfaces might induce a planar (parallel) alignment. The lack of controlled, uniform alignment typically results in multi-domain textures, which scatter light and are unsuitable for most display and photonic applications. Therefore, controlling this interfacial interaction through the use of alignment layers is paramount.

Influence of Alignment Layers

To achieve a uniform and stable molecular orientation across a device, alignment layers are applied to the substrate surfaces. These layers create a defined surface anisotropy that directs the liquid crystal molecules into a specific, predetermined orientation. Common methods for creating alignment layers include rubbing thin polymer films (like polyimide) or the oblique deposition of inorganic materials like silicon oxide (SiOx). researchgate.net

The rubbing process creates microgrooves on the polymer surface, which physically guide the liquid crystal molecules to align parallel to the rubbing direction. For obliquely evaporated SiOx films, a columnar structure is formed on the substrate, and the liquid crystal molecules align along the long axis of these columns. researchgate.net

The properties of the alignment layer, such as its thickness, can significantly impact device performance. In some ferroelectric liquid crystal devices, for instance, the thickness of the SiOx alignment layer affects the voltage required to switch the device between states. researchgate.net For thicker layers, the voltage drop across the alignment layer itself and polar interactions at the interface become dominant factors. researchgate.net For thinner layers, the switching behavior is more strongly influenced by the bulk properties of the liquid crystal material itself. researchgate.net In the context of blue phases, homogeneous alignment layers can have a profound selective influence, transforming randomly oriented domains into uniform domains with sharp, vivid Bragg reflections. researchgate.net

Alignment Layer TypeMechanismResulting LC OrientationKey Considerations
Rubbed Polyimide Mechanical rubbing creates anisotropic microgrooves and polymer chain alignment.Planar alignment parallel to the rubbing direction.Widely used, cost-effective. Can introduce dust or static charge.
Obliquely Evaporated SiOx Angled deposition creates an anisotropic, tilted columnar surface structure. researchgate.netTilted alignment, angle controlled by deposition parameters. researchgate.netProvides good thermal and chemical stability. Thickness can influence switching voltage. researchgate.net
Photo-alignment Layers Utilizes polarized light to create surface anisotropy in a photosensitive polymer layer.Non-contact method, allows for patterned alignment.Avoids mechanical damage and contamination associated with rubbing.

Degradation Mechanisms in Material Systems

Hydrolysis-Type Reactions in Composite Materials

This compound is an ester, and as such, its primary chemical degradation pathway in the presence of moisture is hydrolysis. This reaction involves the cleavage of the ester bond by water, yielding the corresponding carboxylic acid (4-butylcyclohexanecarboxylic acid) and phenol (B47542) (4-methoxyphenol). The rate of this reaction can be influenced by several factors, including pH, temperature, and the presence of catalysts.

In composite materials or device environments where the liquid crystal may be in contact with other components and trace amounts of water, this degradation can be significant. The generation of ionic species from hydrolysis can alter the electrical properties of the liquid crystal, such as its resistivity and voltage holding ratio, which are critical for the performance of active-matrix displays. Studies on analogous ester compounds, such as 4-methoxyphenyl-2,2-dichloroethanoate, have shown that the rate of hydrolysis is sensitive to the composition of the surrounding medium. amsterdamumc.nl For example, the presence of organic cosolvents can alter the water activity and solute-solute interactions, thereby affecting the reaction kinetics. amsterdamumc.nl

Thermal Stability Considerations within Device Environments

The thermal stability of a liquid crystal is a crucial parameter that defines its operational and storage temperature ranges. For this compound, thermal degradation involves the breakdown of the molecule at elevated temperatures. The energy input from heat can lead to the cleavage of the weakest chemical bonds in the molecule, initiating decomposition pathways that can produce volatile byproducts or non-mesogenic impurities.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for establishing the connectivity of atoms within 4-methoxyphenyl (B3050149) 4-butylcyclohexanecarboxylate.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum will show distinct signals for the carbonyl carbon of the ester (δ ~175 ppm), the aromatic carbons (δ ~114-158 ppm), the methoxy (B1213986) carbon (δ ~55 ppm), and the aliphatic carbons of the cyclohexane (B81311) ring and the butyl chain (δ ~14-45 ppm).

Stereochemistry, specifically the cis and trans isomerism of the 1,4-disubstituted cyclohexane ring, can be determined by analyzing the chemical shifts and coupling constants in the ¹H NMR spectrum. The proton attached to the carbon bearing the ester group (C1) will exhibit different coupling patterns and chemical shifts depending on whether it is in an axial or equatorial position, which is dictated by the cis or trans configuration of the substituents.

Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (ortho to -O) ~7.0 Doublet
Aromatic (meta to -O) ~6.9 Doublet
Methoxy (-OCH₃) ~3.8 Singlet
Cyclohexane (CH-COO) 1.8 - 2.6 Multiplet
Cyclohexane (other CH₂, CH) 1.0 - 2.0 Multiplet
Butyl (-CH₂-) 0.9 - 1.4 Multiplet
Butyl (-CH₃) ~0.9 Triplet

Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~175
Aromatic (C-OAr) ~157
Aromatic (C-OMe) ~144
Aromatic (CH, meta to -O) ~122
Aromatic (CH, ortho to -O) ~114
Methoxy (-OCH₃) ~55
Cyclohexane (C-COO) ~43
Cyclohexane (C-Butyl) ~38
Cyclohexane (other CH₂) 25 - 35
Butyl (-CH₂-) 22 - 37
Butyl (-CH₃) ~14

For complex molecules or to resolve signal overlap, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would be used to trace the connectivity within the butyl group and through the cyclohexane ring. For instance, cross-peaks would confirm the coupling between adjacent methylene (B1212753) groups in the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for definitively assigning the signals in the ¹³C NMR spectrum by linking them to their attached, and often more easily assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which is particularly useful for determining stereochemistry. For the cyclohexane ring, NOESY can help distinguish between cis and trans isomers by showing correlations between axial and equatorial protons on different parts of the ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. isca.me A sample of 4-methoxyphenyl 4-butylcyclohexanecarboxylate would first be vaporized and separated from any volatile impurities on a GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (290.4 g/mol ). The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint. Key fragmentation pathways for this ester would likely involve:

Cleavage of the ester bond, leading to fragments corresponding to the 4-methoxyphenol (B1676288) cation radical (m/z 124) and the 4-butylcyclohexanecarbonyl cation (m/z 167).

Loss of the butyl group from the cyclohexane ring.

Fragmentation of the cyclohexane ring itself.

Expected Mass Spectrometry Fragments

m/z Identity
290 [M]⁺ (Molecular Ion)
167 [4-butylcyclohexanecarbonyl]⁺
124 [4-methoxyphenol]⁺
109 [C₇H₉O]⁺ (from methoxyphenyl moiety)
57 [C₄H₉]⁺ (Butyl cation)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental formula of the molecular ion and its fragments. For this compound (C₁₈H₂₆O₃), the theoretical exact mass of the molecular ion is 290.1882 Da. An HRMS measurement confirming a mass very close to this value would provide strong evidence for the compound's elemental composition, distinguishing it from other compounds with the same nominal mass.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of a synthesized compound. nsf.gov

Gas Chromatography (GC): As used in GC-MS, GC is suitable for analyzing the purity of this compound, provided the compound is thermally stable and sufficiently volatile. unb.br The presence of a single sharp peak in the chromatogram would indicate a high degree of purity with respect to other volatile compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment and is particularly well-suited for the separation of isomers. nsf.gov The cis and trans isomers of this compound are diastereomers and will have different three-dimensional shapes and polarities. These differences can be exploited to achieve separation on an HPLC column, typically a reversed-phase column (e.g., C18). The two isomers would exhibit different retention times, allowing for their separation and quantification. By comparing the peak areas in the chromatogram, the isomeric ratio in a sample can be determined. Preparative HPLC can be used to isolate the individual isomers for further characterization. sielc.com

Typical Chromatographic Conditions for Analysis

Technique Column Mobile Phase / Carrier Gas Detection
GC Capillary column (e.g., DB-5) Helium Flame Ionization Detector (FID) or Mass Spectrometry (MS)
HPLC Reversed-phase (e.g., C18) Acetonitrile (B52724)/Water gradient UV (at ~225 nm)

Gas Chromatography (GC) for Volatile Samples

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds like this compound. The ester's molecular weight and structure allow for its vaporization at elevated temperatures without significant degradation, making it suitable for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification.

While specific experimental data for this compound is not publicly available, typical GC conditions for analyzing similar esters involve programming the oven temperature to ensure efficient separation from any impurities or starting materials. gcms.czresearchgate.net A flame ionization detector (FID) would provide excellent sensitivity for quantification, while mass spectrometry (MS) would offer structural confirmation through the analysis of its fragmentation pattern. researchgate.netjppres.com

Table 1: Representative Gas Chromatography (GC) Parameters for Analysis This table presents hypothetical yet typical parameters for the analysis of esters with similar volatility and polarity.

ParameterValue/DescriptionPurpose
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)Provides high-resolution separation of components.
Carrier Gas Helium at a constant flow of 1.0 mL/minMobile phase to carry the analyte through the column.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the sample.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks.
Oven Program 100 °C (hold 1 min), then 10 °C/min to 280 °C (hold 5 min)Separates compounds based on boiling point and polarity.
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)Provides identification (MS) or quantification (FID).
MS Transfer Line 280 °CPrevents condensation of the analyte before MS detection.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation, identification, and quantification of compounds, particularly those that are non-volatile or thermally labile. mdpi.com For this compound, reversed-phase HPLC (RP-HPLC) is the most suitable mode. mdpi.comhplc.eu

In RP-HPLC, the separation is based on the analyte's hydrophobic interactions with a nonpolar stationary phase (e.g., octadecylsilane, C18) and its partitioning into a polar mobile phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). mdpi.com The elution order is determined by the compound's polarity; more polar compounds elute earlier, while less polar compounds are retained longer. The presence of the nonpolar butylcyclohexane (B157738) group in this compound ensures strong retention on a C18 column.

Detection is commonly achieved using an ultraviolet (UV) detector, as the 4-methoxyphenyl group contains a chromophore that absorbs UV light. sielc.com By setting the detector to the wavelength of maximum absorbance (λmax), high sensitivity and accurate quantification can be achieved. This technique is invaluable for purity assessment and stability studies.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters This table presents hypothetical yet typical parameters for the RP-HPLC analysis of aromatic esters.

ParameterValue/DescriptionPurpose
Column C18, 150 mm x 4.6 mm ID, 5 µm particle sizeStandard reversed-phase column for separating nonpolar analytes. sielc.comsielc.com
Mobile Phase Isocratic or Gradient elution with Acetonitrile and WaterThe organic modifier (acetonitrile) controls retention; a gradient can be used to optimize separation time. sielc.com
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer.
Injection Volume 10 µLStandard volume for analytical HPLC.
Detector UV-Vis Diode Array Detector (DAD)Set at the λmax of the 4-methoxyphenyl chromophore (approx. 225 nm) for optimal sensitivity.

X-ray Diffraction for Solid-State Structure and Packing

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. u-psud.fr This technique is indispensable for understanding the molecular conformation and how molecules pack together in a crystal lattice, which in turn governs material properties such as melting point and solubility. For a compound like this compound, which may exist as a crystalline solid or a liquid crystal, XRD provides critical structural insights. tandfonline.comresearchgate.net

Single Crystal X-ray Diffraction for Molecular Conformation and Intermolecular Contacts

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction (SCXRD) can provide an unambiguous determination of its molecular structure with high precision. researchgate.net This analysis reveals exact bond lengths, bond angles, and torsion angles.

The resulting structural data would confirm the conformation of the 4-butylcyclohexanecarboxylate ring (e.g., chair, boat, or twist-boat) and the orientation of the equatorial or axial position of the ester linkage. Furthermore, it would detail the arrangement of molecules relative to one another, identifying key intermolecular interactions such as C-H···O hydrogen bonds or π–π stacking of the methoxyphenyl rings, which stabilize the crystal packing. mdpi.comnih.gov

Table 3: Example Crystallographic Data for a Structurally Related Methoxyphenyl Compound Data derived from the crystal structure of bis(4-methoxyphenyl) malonate, illustrating the type of information obtained from SCXRD analysis. nih.gov

ParameterExample ValueDescription
Crystal System OrthorhombicThe fundamental symmetry of the unit cell.
Space Group Cmc2₁Describes the symmetry elements within the unit cell.
Unit Cell Dimensions a = 5.4307 Å, b = 8.131 Å, c = 36.149 ÅThe lengths of the unit cell axes.
Volume (V) 1596.3 ųThe volume of a single unit cell.
Calculated Density 1.314 g/cm³The theoretical density of the crystal.
Key Intermolecular Contacts C—H···O, C—H···πNon-covalent interactions governing the crystal packing.

Powder X-ray Diffraction for Polymorphism and Phase Identification

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline or powdered solid sample. It generates a characteristic diffraction pattern, or diffractogram, which serves as a "fingerprint" for a specific crystalline phase. This technique is essential for identifying the compound, assessing its bulk purity, and studying polymorphism—the ability of a compound to exist in multiple crystal forms.

For compounds like this compound, which may exhibit liquid crystalline behavior, temperature-dependent PXRD is particularly valuable. researchgate.net It can be used to identify and characterize different mesophases (e.g., nematic, smectic) and to study the transitions between crystalline, liquid crystalline, and isotropic liquid states. tandfonline.comtandfonline.comrasayanjournal.co.in Each phase will produce a unique diffraction pattern, allowing for the construction of a detailed phase diagram.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of 4-methoxyphenyl (B3050149) 4-butylcyclohexanecarboxylate, while effective, presents opportunities for improvement in terms of efficiency and environmental impact. Future research will likely prioritize the development of green synthetic methodologies. This includes the exploration of enzymatic catalysis, which could offer higher selectivity and milder reaction conditions, thereby reducing energy consumption and the formation of byproducts. Continuous flow chemistry is another promising avenue, enabling better control over reaction parameters, leading to higher yields and purity while minimizing solvent usage. The use of bio-based starting materials for the synthesis of both the cyclohexanecarboxylic acid and the methoxyphenol moieties will also be a critical step towards enhancing the sustainability of its production.

Exploration of Derivatives with Tailored Molecular Architectures for Advanced Materials

The molecular structure of 4-methoxyphenyl 4-butylcyclohexanecarboxylate provides a versatile scaffold for the design of new liquid crystalline materials with tailored properties. Future research will delve into the synthesis of a diverse range of derivatives to modulate key characteristics such as mesophase behavior, birefringence, and dielectric anisotropy.

Modification of the Cyclohexane (B81311) Ring: Introducing substituents or altering the stereochemistry of the butyl group on the cyclohexane ring can significantly influence the packing of the molecules and, consequently, the stability and temperature range of the liquid crystal phases.

Alterations to the Phenyl Ring: The introduction of lateral substituents, such as fluorine atoms, to the phenyl ring is a well-established strategy to modify the dielectric properties and viscosity of liquid crystals.

Variations of the Methoxy (B1213986) Group: Replacing the methoxy group with longer alkoxy chains or other functional groups can impact the melting point and the type of mesophases observed.

These structural modifications will be instrumental in designing materials for next-generation displays with faster switching times, lower power consumption, and improved image quality.

Integration into Multifunctional Material Systems Beyond Traditional Liquid Crystals

While liquid crystal displays remain a primary application, the unique optical and electro-optical properties of this compound and its derivatives make them suitable for a host of other advanced technologies. Future research will focus on their integration into multifunctional material systems. For instance, their incorporation into polymer matrices can lead to the development of smart windows with tunable transparency and solar heat gain control. In the realm of photonics, these compounds can be used to create tunable photonic bandgap materials and liquid crystal lasers. aps.org Furthermore, their responsiveness to external stimuli makes them ideal candidates for the development of advanced sensors and actuators.

Advanced Theoretical Modeling of Structure-Function Relationships

A deeper understanding of the relationship between the molecular structure of this compound and its macroscopic properties is crucial for the rational design of new materials. Advanced theoretical modeling techniques, such as density functional theory (DFT) and molecular dynamics (MD) simulations, will play a pivotal role in this endeavor. These computational methods can provide insights into molecular conformation, intermolecular interactions, and the collective behavior of molecules in the liquid crystalline state. By accurately predicting properties such as birefringence, dielectric anisotropy, and elastic constants, theoretical modeling can significantly accelerate the discovery and optimization of new liquid crystal materials, reducing the reliance on time-consuming and resource-intensive experimental synthesis and characterization.

Application of Artificial Intelligence and Machine Learning in Design and Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of materials science. mdpi.comnih.govatlas.jp In the context of this compound, AI and ML algorithms can be trained on existing experimental data to predict the properties of novel derivatives. mdpi.com This data-driven approach can rapidly screen vast chemical spaces to identify promising candidates with desired characteristics, thereby streamlining the material discovery process. For example, machine learning models can be developed to predict the transition temperatures and mesophase behavior of new derivatives based on their molecular descriptors. sciforum.net This synergy between computational modeling and experimental validation will undoubtedly accelerate the development of next-generation liquid crystalline materials based on the this compound framework.

Q & A

Q. Example Synthesis :

Spiro-pyrazole derivative : React with hydrazine hydrate (EtOH, reflux) to yield a spirocyclic pyrazole (confirmed by single-crystal XRD ).

Cyclopropanation : Use CH₂I₂/Zn-Cu couple to generate strained cyclopropane-fused analogs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.